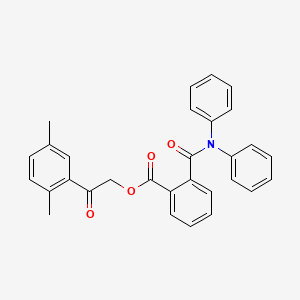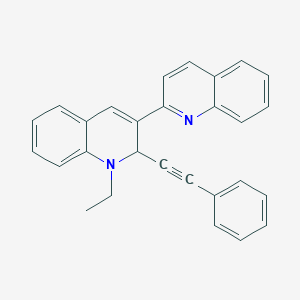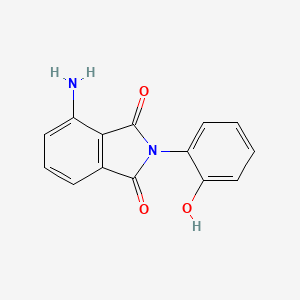![molecular formula C23H21ClF3N5O6S B12471656 4-[1-(3-Chlorobenzamido)-1-ethoxycarbonyl-2,2,2-trifluoroethylamino]-N-(6-methoxy-3-pyridazinyl)benzenesulfonamide](/img/structure/B12471656.png)
4-[1-(3-Chlorobenzamido)-1-ethoxycarbonyl-2,2,2-trifluoroethylamino]-N-(6-methoxy-3-pyridazinyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 2-[(3-CHLOROPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-({4-[(6-METHOXYPYRIDAZIN-3-YL)SULFAMOYL]PHENYL}AMINO)PROPANOATE is a complex organic compound with a unique structure that includes multiple functional groups such as chloro, trifluoromethyl, methoxy, and sulfonamide
Méthodes De Préparation
The synthesis of ETHYL 2-[(3-CHLOROPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-({4-[(6-METHOXYPYRIDAZIN-3-YL)SULFAMOYL]PHENYL}AMINO)PROPANOATE typically involves multiple steps, including the formation of intermediate compounds. The synthetic routes often include reactions such as nucleophilic substitution, amide formation, and esterification. Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as reducing the nitro group to an amine.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the aromatic ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
ETHYL 2-[(3-CHLOROPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-({4-[(6-METHOXYPYRIDAZIN-3-YL)SULFAMOYL]PHENYL}AMINO)PROPANOATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various types of interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparaison Avec Des Composés Similaires
Similar compounds to ETHYL 2-[(3-CHLOROPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-({4-[(6-METHOXYPYRIDAZIN-3-YL)SULFAMOYL]PHENYL}AMINO)PROPANOATE include other trifluoromethylated aromatic compounds and sulfonamide derivatives. What sets this compound apart is its unique combination of functional groups, which provides a distinct set of chemical and biological properties. Similar compounds include:
- ETHYL 3-[(3-CHLOROPHENYL)FORMAMIDO]PROPANOATE
- 3-FLUORO-4-METHOXYPHENYL SULFONAMIDE
- 6-METHOXYPYRIDAZIN-3-YL SULFONAMIDE
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to different reactivity and applications.
Propriétés
Formule moléculaire |
C23H21ClF3N5O6S |
|---|---|
Poids moléculaire |
588.0 g/mol |
Nom IUPAC |
ethyl 2-[(3-chlorobenzoyl)amino]-3,3,3-trifluoro-2-[4-[(6-methoxypyridazin-3-yl)sulfamoyl]anilino]propanoate |
InChI |
InChI=1S/C23H21ClF3N5O6S/c1-3-38-21(34)22(23(25,26)27,29-20(33)14-5-4-6-15(24)13-14)28-16-7-9-17(10-8-16)39(35,36)32-18-11-12-19(37-2)31-30-18/h4-13,28H,3H2,1-2H3,(H,29,33)(H,30,32) |
Clé InChI |
UDMRXCLFWOKOLN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(F)(F)F)(NC1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(C=C2)OC)NC(=O)C3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Oxo-2-phenylethyl 4-({4-[(4-chlorophenyl)sulfanyl]phenyl}amino)-4-oxobutanoate](/img/structure/B12471573.png)





![2-{4-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]piperazin-1-yl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B12471598.png)
![N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N-[2-(piperidin-1-ylcarbonyl)phenyl]glycinamide](/img/structure/B12471612.png)
![4-methyl-N-[4-(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B12471628.png)
![2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B12471633.png)

![1-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12471640.png)
![2-[2,6-dimethyl-4-[3-(4-methylsulfanylphenyl)-3-oxoprop-1-enyl]phenoxy]-2-methylpropanoic acid](/img/structure/B12471648.png)
![(3Z)-5-methyl-3-[(3-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B12471653.png)
